

Application Notes and Protocols: Triethanolamine Borate as a Surface Stabilizing Electrolyte Additive

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Compound of Interest

Compound Name: Triethanolamine borate

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Introduction

Triethanolamine borate (TEAB) is a bifunctional electrolyte additive designed to enhance the performance and stability of lithium-ion batteries, particularly those employing high-energy nickel-rich cathode materials. Its unique structure, containing both borate and ethanolamine functional groups, allows it to act as a surface stabilizing agent and a scavenger of detrimental species within the electrolyte. These application notes provide a comprehensive overview of the role of TEAB, its mechanism of action, and detailed protocols for its evaluation.

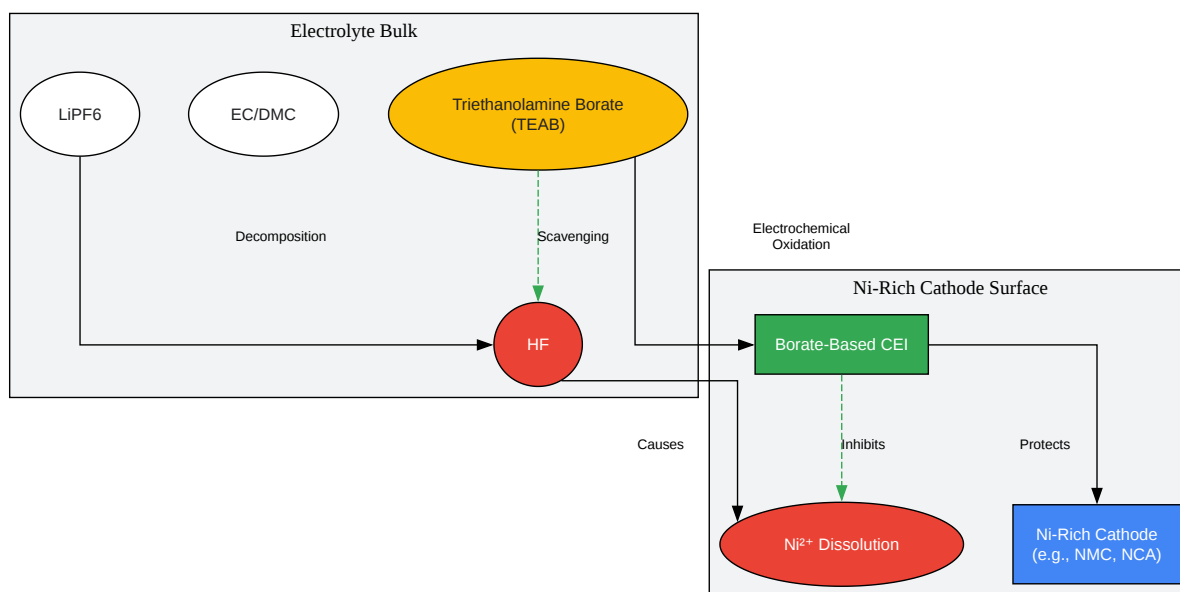
Mechanism of Action

Triethanolamine borate improves battery performance through a dual-action mechanism:

- **Formation of a Protective Cathode-Electrolyte Interphase (CEI):** During the initial charging cycles, TEAB is electrochemically oxidized on the cathode surface. This process forms a stable, borate-based CEI layer. This protective film physically separates the highly reactive cathode material from the electrolyte, thereby suppressing continuous electrolyte decomposition, which is a major cause of capacity fading and gas generation.
- **Scavenging of Harmful Fluoride Species:** The amine groups in the triethanolamine moiety of TEAB can effectively scavenge fluoride ions (F^-). These ions are often present in the

electrolyte due to the decomposition of the common lithium salt, lithium hexafluorophosphate (LiPF_6), and can lead to the dissolution of transition metals (like Ni, Co, and Mn) from the cathode structure, causing irreversible capacity loss.

Signaling Pathway: Surface Stabilization by Triethanolamine Borate



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Caption: Mechanism of TEAB as a bifunctional additive.

Quantitative Data

The addition of **triethanolamine borate** to a standard lithium-ion battery electrolyte has demonstrated significant improvements in electrochemical performance. The following tables summarize key quantitative data from studies evaluating TEAB and other related borate-based additives.

Table 1: Electrochemical Performance of Electrolytes with and without **Triethanolamine Borate** (TEAB)

Parameter	Baseline Electrolyte	Electrolyte with 0.1% TEAB
Cycling Performance (Capacity Retention after 100 cycles)	32.0%	63.2% [1]
Dissolved Ni (ppm) after cycling	643.6 ppm	140.3 ppm [1]
Internal Pressure	High	Greatly Decreased [1]

Table 2: Representative Electrochemical Properties of Boron-Based Additives

Additive (Concentration)	Ionic Conductivity (S/cm)	Electrochemical Stability Window (V vs. Li/Li ⁺)
Baseline (LiPF ₆ in EC/DMC)	~1 x 10 ⁻²	~4.5
Tris(pentafluorophenyl)borane (TPFPB)	Comparable to baseline	> 5.0
Lithium Difluoro(oxalato)borate (LiDFOB)	~5 x 10 ⁻³ at -20°C	~4.7

Note: Data for TPFPB and LiDFOB are included to provide a broader context for the performance of boron-based additives, as comprehensive data for TEAB is still emerging.

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of **triethanolamine borate** as an electrolyte additive.

Synthesis of Triethanolamine Borate

Triethanolamine borate can be synthesized via an esterification reaction between triethanolamine and boric acid.^[2]

Materials:

- Triethanolamine (reagent grade)
- Boric acid (reagent grade)
- Toluene (anhydrous)
- Acetonitrile (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of triethanolamine and boric acid in toluene.
- Heat the mixture to reflux. Water produced during the esterification reaction will be collected in the Dean-Stark trap.
- Continue the reaction until the theoretical amount of water has been collected.
- Remove the toluene under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from acetonitrile.
- Dry the resulting white solid under vacuum.

Preparation of TEAB-Containing Electrolyte

Materials:

- Lithium hexafluorophosphate (LiPF₆) (battery grade)

- Ethylene carbonate (EC) (battery grade, anhydrous)
- Dimethyl carbonate (DMC) (battery grade, anhydrous)
- Synthesized **triethanolamine borate** (TEAB)

Procedure:

- Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the baseline electrolyte by dissolving LiPF₆ in a mixture of EC and DMC (e.g., 1 M LiPF₆ in EC:DMC = 3:7 by volume).
- To prepare the TEAB-containing electrolyte, add the desired amount of TEAB (e.g., 0.1% by weight) to the baseline electrolyte.
- Stir the solution overnight to ensure complete dissolution and homogeneity.

Electrochemical Cell Assembly and Testing

Materials:

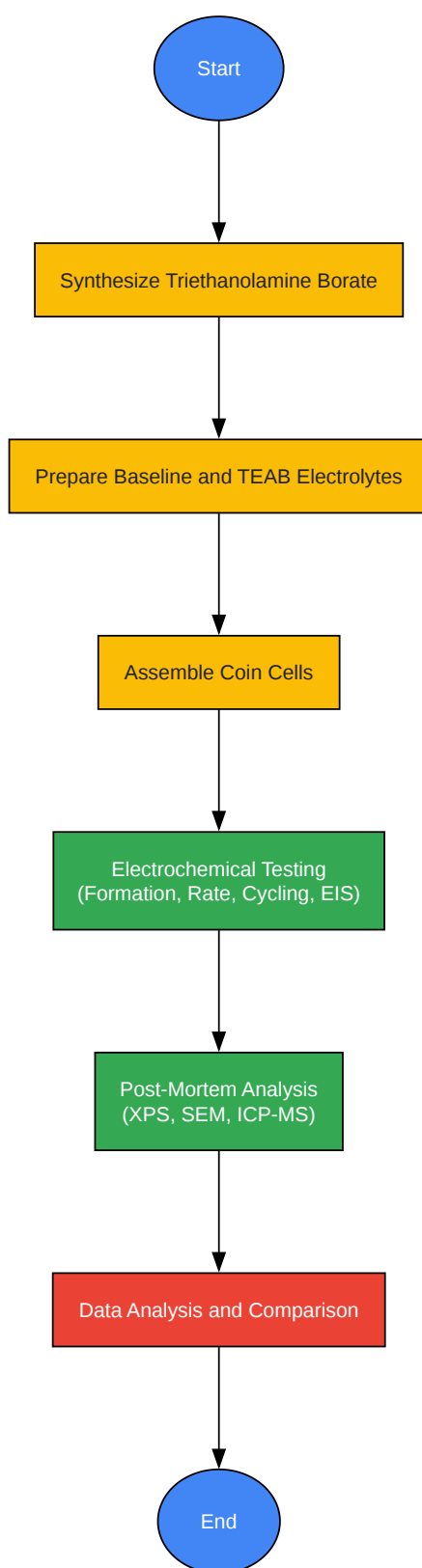
- Ni-rich cathode (e.g., NMC811) and graphite anode, dried under vacuum.
- Celgard separator, dried under vacuum.
- 2032-type coin cell components (casings, spacers, springs).
- Prepared baseline and TEAB-containing electrolytes.

Procedure:

- Assemble the 2032-type coin cells in an argon-filled glovebox. The standard configuration is cathode/separator/anode.
- Add a controlled amount of electrolyte (e.g., 20 μ L) to the separator to ensure proper wetting.
- Crimp the coin cells to ensure proper sealing.
- Perform electrochemical testing using a battery cycler. A typical testing protocol includes:

- Formation cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to allow for the formation of a stable SEI and CEI.
- Rate capability test: Cycle the cells at various C-rates (e.g., 0.2C, 0.5C, 1C, 2C, 5C) to evaluate the performance under different current loads.
- Long-term cycling: Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess the capacity retention and stability.
- Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before and after cycling to analyze changes in the interfacial resistance.

Experimental Workflow



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Caption: Experimental workflow for evaluating TEAB.

Surface Analysis

To investigate the formation and composition of the CEI, post-mortem analysis of the cycled electrodes is recommended.

- X-ray Photoelectron Spectroscopy (XPS): To identify the chemical composition of the surface layers on the cathode and anode. This can confirm the presence of borate-containing species in the CEI.
- Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surfaces and the formed interphase layers.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of dissolved transition metals in the electrolyte after cycling.

Safety and Handling

- **Triethanolamine borate** and its precursors should be handled in a well-ventilated fume hood.
- Lithium-ion battery electrolytes and their components are flammable and corrosive. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed.
- All cell assembly and handling of moisture-sensitive materials should be performed in an inert atmosphere (e.g., an argon-filled glovebox).

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References

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- 2. researchgate.net [researchgate.net]

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